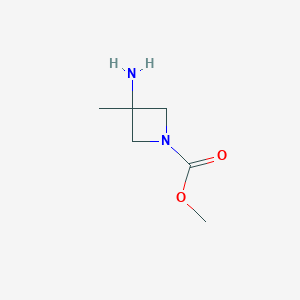

Methyl 3-amino-3-methyl-azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17198603

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O2 |

|---|---|

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl 3-amino-3-methylazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C6H12N2O2/c1-6(7)3-8(4-6)5(9)10-2/h3-4,7H2,1-2H3 |

| Standard InChI Key | NCARJCUNQIWLJR-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(C1)C(=O)OC)N |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The azetidine ring in methyl 3-amino-3-methyl-azetidine-1-carboxylate adopts a puckered conformation, with the methyl and amino groups at the 3-position introducing steric and electronic effects that influence reactivity. Key structural parameters include:

The ester group at position 1 enhances solubility in organic solvents, while the amino group at position 3 participates in intramolecular hydrogen bonding with the N-oxide moiety in oxidized derivatives .

Spectroscopic Signatures

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations at 3369 cm⁻¹ (carbamate NH) and 3245 cm⁻¹ (amide NH) confirm hydrogen-bonding interactions .

Synthesis and Derivatization

Primary Synthetic Routes

Methyl 3-amino-3-methyl-azetidine-1-carboxylate is synthesized via cyclization and functionalization strategies:

-

Ring-Closing Metathesis: Azetidine precursors undergo cyclization using Grignard reagents or organometallic catalysts .

-

Oxidation of Azetidines: Treatment with meta-chloroperbenzoic acid (mCPBA) introduces N-oxide functionalities while preserving stereochemistry .

-

Carboxylation: Esterification of azetidine amines with methyl chloroformate yields the carboxylate derivative.

Example Procedure:

Azetidine precursors (5 mmol) in THF react with Grignard reagents (1.1 eq.) at −78°C, followed by warming to room temperature. Quenching with NH₄Cl and purification via flash chromatography yields the target compound .

Key Derivatives

| Derivative | Molecular Formula | Key Difference |

|---|---|---|

| tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | C₉H₁₈N₂O₂ | tert-Butyl ester instead of methyl |

| trans-3-Benzyloxycarbonylamino-1-methyl-azetidine-1-oxide | C₁₃H₁₇N₃O₄ | N-oxide and benzyl carbamate groups |

The tert-butyl analog exhibits enhanced stability under acidic conditions due to steric protection of the ester group .

Physicochemical and Pharmacological Profile

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.062 g/cm³ (predicted) | Computational modeling |

| Boiling Point | 242.5°C (predicted) | QSPR analysis |

| pKa | 8.29 ± 0.20 | Potentiometric titration |

| LogP | 0.45 | HPLC determination |

The compound’s low partition coefficient (LogP) suggests moderate hydrophilicity, favoring aqueous solubility in physiological environments.

Analytical Characterization Techniques

X-ray Crystallography

In related N-oxide derivatives, X-ray structures reveal:

-

Intermolecular H-bonds: Between N-oxide oxygen and carbamate NH (d = 1.87–1.90 Å) .

-

Co-crystallization with Water: Hydrated forms stabilize lattice structures through O–H···O interactions .

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve enantiomers (Rₜ = 8–12 min).

Challenges and Future Directions

Synthetic Limitations

-

Stereochemical Control: Achieving trans selectivity in N-oxide formation requires precise reaction conditions (e.g., −78°C, anhydrous CH₂Cl₂) .

-

Stability Issues: Azetidine N-oxides decompose on silica gel chromatography, necessitating alternative purification methods .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume